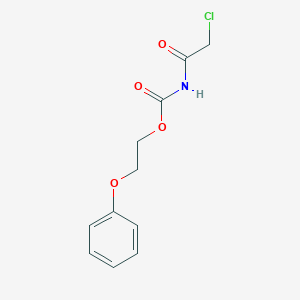

2-Phenoxyethyl (chloroacetyl)carbamate

Description

2-Phenoxyethyl (chloroacetyl)carbamate is a carbamate derivative characterized by a phenoxyethyl group linked to a chloroacetyl-substituted carbamate moiety. For example, similar compounds are synthesized using chloroacetyl chloride with carbamate precursors under conditions involving coupling agents like EDC/HOBt or via microwave-assisted reactions . The chloroacetyl group is critical for reactivity, enabling further derivatization or participation in biological interactions.

Properties

CAS No. |

60359-78-6 |

|---|---|

Molecular Formula |

C11H12ClNO4 |

Molecular Weight |

257.67 g/mol |

IUPAC Name |

2-phenoxyethyl N-(2-chloroacetyl)carbamate |

InChI |

InChI=1S/C11H12ClNO4/c12-8-10(14)13-11(15)17-7-6-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,15) |

InChI Key |

XFECJQLRQXXIFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)NC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2-Phenoxyethyl N-Phenylcarbamate (CAS 7497-29-2)

- Structure: Features a phenoxyethyl group bonded to a phenylcarbamate (N-phenyl substitution).

- Properties : Polar surface area (PSA) is 47.56, indicating moderate polarity .

- Synthesis: Likely involves reaction of phenoxyethyl alcohol with phenyl isocyanate or via carbamate-forming reagents.

2-Chloroethyl N-(4-Methylphenyl)carbamate

- Structure : Chloroethyl chain attached to a p-tolylcarbamate group.

- Synthesis : Alkylation of 4-methylphenylcarbamate with 2-chloroethyl bromide .

- Lipophilicity : Chloroethyl groups generally increase lipophilicity compared to unsubstituted ethyl chains .

Phenyl (2-Chloro-4-Hydroxyphenyl)carbamate

- Structure : Phenyl group bonded to a carbamate with 2-chloro-4-hydroxyphenyl substitution.

Bioactivity and Mechanisms

Cytotoxicity and DNA Interactions

- 2-Phenoxyethyl 4-Hydroxybenzoate: Exhibits strong cytotoxicity against MCF-7 cells (IC50 < 62.5 µg/mL) due to inter-H-bond formation with DNA. In contrast, the 2-hydroxy isomer shows reduced activity (52% viability at 500 µg/mL) . This highlights the importance of substituent positioning, a trend that may extend to carbamates.

- Carbamate Conformations : Active carbamates often adopt a cis-arrangement, forming a "hairpin" structure that enhances target binding. However, some derivatives (e.g., those lacking specific substituents) fail to engage catalytic sites, reducing efficacy .

Enzyme Inhibition

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.